

Iron chelation mechanism of N(alpha)-Dimethylcoprogen

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Compound Name: *N(alpha)-Dimethylcoprogen*

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An In-depth Technical Guide to the Iron Chelation Mechanism of **N(alpha)-Dimethylcoprogen**

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the iron chelation mechanism of **N(alpha)-Dimethylcoprogen**, a trihydroxamate siderophore produced by pathogenic fungi. The document details the molecular basis of its high-affinity iron binding, presents quantitative data for related compounds, outlines key experimental methodologies for its study, and illustrates the biological pathways involved in its function.

Introduction to N(alpha)-Dimethylcoprogen

N(alpha)-Dimethylcoprogen is a fungal siderophore, a low-molecular-weight organic molecule produced under iron-limiting conditions to scavenge and transport ferric iron (Fe^{3+}).^[1] It is a member of the coprogen family and is specifically a dimethylated analog of coprogen, a linear trihydroxamate siderophore.^{[2][3]} First isolated from pathogenic fungi such as *Alternaria longipes* and *Fusarium dimerum*, this molecule plays a critical role in microbial iron homeostasis and is often implicated in fungal virulence, as it allows the organism to acquire iron from its host.^{[1][2]} The exceptional affinity and specificity of **N(alpha)-Dimethylcoprogen** for Fe^{3+} are central to its biological function and make it a subject of interest in microbiology and for potential therapeutic applications, such as novel antibiotic delivery systems.^[4]

Molecular Structure and Chelation Mechanism

The iron-chelating capability of **N(alpha)-Dimethylcoprogen** is conferred by its three hydroxamate functional groups ($-\text{C}(\text{O})\text{N}(\text{OH})\text{R}$).^[3] The molecule's backbone is formed from three N^5 -trans-anhydromevalonyl- N^5 -hydroxy-L-ornithine (AMHO) units.^[5] Two of these units cyclize to form a diketopiperazine ring, with the third unit attached via an ester bond.^[1]

The chelation of ferric iron is a 1:1 interaction where the three hydroxamate groups act as bidentate ligands. Each hydroxamate group provides two oxygen atoms, for a total of six, which coordinate the Fe^{3+} ion in a stable, high-spin octahedral complex.^[1] This hexadentate coordination is responsible for the molecule's high binding affinity for ferric iron.^[1]

Figure 1: Octahedral coordination of Fe^{3+} by the three hydroxamate groups of **N(alpha)-Dimethylcoprogen**.

Quantitative Data: Iron Binding Affinity

The stability of the iron-siderophore complex is quantified by the formation constant (K) or, more commonly, its logarithm ($\log K$). A higher $\log K$ value indicates a more stable complex. While specific quantitative data for **N(alpha)-Dimethylcoprogen** is not readily available in the cited literature, data for the parent compound, coprogen, and other trihydroxamate siderophores provide a strong indication of its binding affinity. The formation constants for fungal hydroxamate siderophores are generally in the range of 10^{32} .^[6]

Siderophore	Type	log K (Fe ³⁺)	pM Value	Reference
Coprogen	Trihydroxamate	~30	25.4	[7]
Desferrioxamine B (DFB)	Trihydroxamate	30.6	26.6	[6]
Ferricrocin	Trihydroxamate	29.3	25.2	[6]
Acetohydroxamic Acid	Monohydroxamate	11.4 (log K ₁)	N/A	[1]
Enterobactin	Catecholate	49-52	35.5	[6]

pM is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total ligand and 1 µM total iron, providing a more physiologically relevant measure of iron affinity.

Experimental Protocols

The characterization of the iron chelation mechanism of siderophores like **N(alpha)-Dimethylcoprogen** involves a combination of detection assays, binding studies, and structural analysis.

Protocol 1: Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophore production.[8] It relies on competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S.[9]

- Principle: In the CAS solution, Fe^{3+} is complexed with CAS and a detergent (like HDTMA), forming a stable blue-colored ternary complex.^[10] When a sample containing a siderophore is added, the siderophore, having a higher affinity for iron, removes the Fe^{3+} from the dye complex.^[2] The resulting apo-dye is orange/yellow, and the color change is proportional to the amount of siderophore present.^[9]
- Reagents:
 - CAS solution: Chrome Azurol S, Hexadecyltrimethylammonium bromide (HDTMA), Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer, FeCl_3 solution.^[11]
 - For plate assay: Agar or agarose.^[12]
- Methodology (Liquid Assay):
 - Prepare the CAS assay solution as described by Schwyn and Neilands (1987).^[13]
 - Obtain cell-free supernatant from a microbial culture grown in iron-deficient media.^[14]
 - Mix the supernatant with the CAS solution (e.g., in a 1:1 or 3:1 ratio) in a microplate well or cuvette.^{[9][14]}
 - Incubate at room temperature for a specified time (e.g., 20 minutes to 3 hours).^[14]
 - Measure the absorbance at 630 nm. A decrease in absorbance compared to a reference (media blank + CAS solution) indicates siderophore activity.^[14]
 - Quantify siderophore production using a standard curve or by calculating percent siderophore units: $[(\text{Ar} - \text{As}) / \text{Ar}] * 100$, where Ar is the absorbance of the reference and As is the absorbance of the sample.^[14]

Protocol 2: Spectrophotometric Titration for Stability Constant Determination

This method is used to determine the stoichiometry and stability constant of the iron-siderophore complex.

- Principle: A solution of the purified siderophore is titrated with a solution of Fe^{3+} . As the iron-siderophore complex forms, the solution's absorbance spectrum changes. The characteristic absorbance maximum for hydroxamate-iron(III) complexes is typically between 425-500 nm. [1][7] By monitoring the absorbance change at this wavelength as a function of the Fe^{3+} concentration, the binding isotherm can be plotted and used to calculate the stability constant.[15]
- Reagents:
 - Purified **N(alpha)-Dimethylcoprogen** solution of known concentration.
 - Standardized FeCl_3 or $\text{Fe}(\text{NO}_3)_3$ solution.[15]
 - Buffer to maintain a constant pH (e.g., pH 7.4).
- Methodology:
 - Place a known volume and concentration of the siderophore solution in a cuvette.
 - Record the initial UV-Vis spectrum (e.g., 300-700 nm).
 - Add small, precise aliquots of the standard iron solution to the cuvette.
 - After each addition, allow the solution to equilibrate, then record the full UV-Vis spectrum. [15]
 - Continue the titration until the spectral changes saturate, indicating that all siderophore molecules are complexed with iron.
 - Analyze the data by plotting absorbance at the λ_{max} of the complex versus the molar ratio of iron to siderophore. The inflection point reveals the binding stoichiometry (e.g., 1:1).[16]
 - Use specialized software (e.g., HypSpec) or mathematical models to fit the titration data and calculate the overall stability constant ($\log K$).[15]

Protocol 3: Structural Characterization via Mass Spectrometry and NMR

- Principle: These techniques provide definitive structural information about the siderophore and its iron complex.
- Methodology:
 - Mass Spectrometry (MS):
 - Use electrospray ionization (ESI) or fast atom bombardment (FAB) mass spectrometry to determine the precise molecular weight of the purified siderophore.[3][17]
 - High-resolution MS can confirm the elemental composition (e.g., $C_{35}H_{55}N_6O_{12}$ for **N(alpha)-Dimethylcoprogen**).
 - Analysis of the iron-complexed form will show a characteristic peak corresponding to the mass of the apo-siderophore plus one iron atom minus three protons ($[M - 3H + Fe]^+$), confirming the 1:1 binding and the release of three protons upon chelation.[17]
 - Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H and ^{13}C NMR are used to elucidate the complete chemical structure of the apo-siderophore.[3][18]
 - Advanced 2D NMR techniques (e.g., COSY, HMBC) are used to map the connectivity of atoms.[2]
 - To study the iron complex, a diamagnetic metal ion with similar coordination chemistry, such as Gallium(III) (Ga^{3+}), is often substituted for the paramagnetic Fe^{3+} , which causes significant line broadening in NMR spectra.[2][19]
 - By comparing the NMR spectra of the apo-siderophore with the Ga^{3+} -complex, chemical shift changes can be identified, pinpointing the specific atoms (the hydroxamate oxygens) involved in metal coordination.[19]

Biological Pathways and Significance

The function of **N(alpha)-Dimethylcoprogen** is best understood within its biological context, from its synthesis to its role in cellular iron uptake.

Biosynthesis Pathway

The biosynthesis of coprogen-family siderophores is a complex process mediated by a series of enzymes. A key enzyme in this pathway is a nonribosomal peptide synthetase (NRPS).[5]

Figure 2: Simplified biosynthetic pathway leading to **N(alpha)-Dimethylcoprogen**.

Siderophore-Mediated Iron Uptake

The overall process involves secretion of the siderophore, extracellular iron chelation, and transport of the iron-siderophore complex back into the cell.

Figure 3: General workflow for iron acquisition via **N(alpha)-Dimethylcoprogen**.

Once secreted, **N(alpha)-Dimethylcoprogen** binds to available Fe^{3+} in the extracellular milieu. The resulting ferric-siderophore complex is then recognized by specific TonB-dependent transporters (TBDTs), such as FhuE in some Gram-negative bacteria, which are expressed on the outer membrane of microorganisms.[20][21] Following binding, the complex is actively transported into the cell. Inside the cytoplasm, iron is released from the siderophore, typically through reduction of Fe^{3+} to the less tightly bound Fe^{2+} , making it available for essential cellular processes like DNA synthesis and respiration.[22]

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